3-chloro-4-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-10-3-5-13(9-14(10)17)23(21,22)18-12-4-6-15-11(7-12)8-16(20)19(15)2/h3-7,9,18H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKCXMBUDWXPSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 4-Methylbenzenesulfonyl Chloride
The chlorination of 4-methylbenzenesulfonyl chloride is catalyzed by iron(III) chloride (FeCl₃) or iodine (I₂) under controlled conditions. According to US Patent 5498798A , this reaction proceeds via electrophilic aromatic substitution, where chlorine gas (Cl₂) introduces a chlorine atom at the meta position relative to the methyl group.
Reaction Conditions
- Temperature : 70–80°C (optimal range to minimize byproducts).
- Catalyst : FeCl₃ (1–2 wt%) or I₂ (0.5–1 wt%).
- Chlorine Flow Rate : 0.5–1.0 L/min.
- Duration : Until 100% chlorination is confirmed by gas chromatography.
Outcome
Purification and Isolation
The crude product is distilled under reduced pressure (50–60°C, 10–15 mmHg) to isolate 3-chloro-4-methylbenzenesulfonyl chloride . The absence of solvents during chlorination simplifies purification.
Synthesis of 5-Amino-1-Methyl-2-Oxoindoline
The indoline component, 5-amino-1-methyl-2-oxoindoline , is synthesized via reduction of a nitro precursor.
Reduction of 1-Methyl-5-Nitroindolin-2-One
ChemicalBook outlines a hydrogenation protocol using palladium on carbon (Pd/C) as the catalyst:
Reaction Conditions
- Substrate : 1-Methyl-5-nitroindolin-2-one.
- Catalyst : 10 wt% Pd/C.
- Solvent : Methanol (MeOH).
- Atmosphere : H₂ gas (1 atm).
- Duration : 18 hours.
Outcome
Workup and Isolation
The reaction mixture is filtered through Celite to remove the catalyst, followed by solvent evaporation under reduced pressure. The product crystallizes as a pale-yellow solid.
Coupling of Sulfonyl Chloride and Amine
The final step involves the nucleophilic substitution of 3-chloro-4-methylbenzenesulfonyl chloride with 5-amino-1-methyl-2-oxoindoline to form the sulfonamide bond.
Reaction Mechanism
The amine group of the indoline attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide linkage.
Reaction Conditions
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Base : Triethylamine (Et₃N) or pyridine (to scavenge HCl).
- Temperature : 0–25°C (room temperature).
- Molar Ratio : 1:1 (sulfonyl chloride:amine).
Optimization Notes
- pH Control : Maintaining a pH of 8–10 ensures efficient deprotonation of the amine.
- Side Products : Excess sulfonyl chloride may lead to disulfonation, avoided by slow addition of the amine.
Outcome
- Yield : 75–85%.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Alternative Synthetic Routes
Direct Sulfonation of Pre-Chlorinated Intermediates
An alternative approach involves sulfonating 3-chloro-4-methylbenzene directly with chlorosulfonic acid (ClSO₃H), followed by amination. However, this method is less favored due to lower regioselectivity and harsher reaction conditions.
Solid-Phase Synthesis
Recent advancements propose using polymer-supported sulfonyl chlorides for scalable production, though industrial adoption remains limited.
Data Tables
Table 1: Physical Properties of Key Intermediates
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|
| 3-Chloro-4-methylbenzenesulfonyl chloride | C₇H₆Cl₂O₂S | 225.09 | 45–47 |
| 5-Amino-1-methyl-2-oxoindoline | C₉H₁₀N₂O | 162.19 | 89–91 |
Table 2: Reaction Yields and Conditions
| Step | Catalyst/Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Chlorination of sulfonyl chloride | FeCl₃, Cl₂ | 70–80 | 100 |
| Reduction of nitroindoline | Pd/C, H₂, MeOH | 25 | 100 |
| Sulfonamide coupling | Et₃N, DCM | 0–25 | 85 |
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The indolinone moiety can be reduced to the corresponding indoline derivative using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate), solvents (dimethylformamide, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Indoline derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-chloro-4-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide exhibit significant anticancer properties. For instance, studies on sulfonamide derivatives have shown promising results against various human tumor cell lines, with some compounds demonstrating low micromolar GI50 levels (growth inhibition at 50% concentration) in the range of 1.9–3.0 μM across multiple cancer types including lung, colon, and breast cancers .
Neurological Disorders
The compound's potential therapeutic applications extend to neurological conditions. Benzenesulfonamide derivatives are being explored for their efficacy in treating sodium channel-mediated diseases such as epilepsy. The mechanism involves modulation of voltage-gated sodium channels critical for neuronal signaling, suggesting that this compound could be beneficial in managing seizure disorders .
Anti-inflammatory Properties
Indole derivatives have been recognized for their anti-inflammatory effects. The ability of this compound to modulate inflammatory pathways could position it as a candidate for treating conditions characterized by chronic inflammation.
Synthesis Techniques
The synthesis of this compound typically involves multi-step synthetic routes that can be optimized for industrial production. Techniques such as continuous flow reactors and automated synthesis methods are employed to enhance yield and purity.
Table 1: Synthesis Overview
| Step | Description |
|---|---|
| 1 | Formation of the indolinone moiety through cyclization reactions involving isatin derivatives. |
| 2 | Substitution reactions to introduce the chloro and methyl groups on the benzene ring. |
| 3 | Sulfonation to attach the benzenesulfonamide functional group, enhancing solubility and biological activity. |
Case Studies
Several studies have investigated the biological activities of related compounds:
Case Study 1: Antitumor Activity
A series of novel benzenesulfonamide derivatives were synthesized and evaluated for their anticancer properties against the NCI-60 cell line panel. The most effective compounds demonstrated remarkable activity against multiple cancer types, indicating the potential for further development into therapeutic agents .
Case Study 2: Neurological Applications
Research focused on the effects of benzenesulfonamide compounds on sodium channels revealed their potential in treating epilepsy. The study highlighted specific isoforms of sodium channels that could be targeted by these compounds, providing insights into their mechanism of action .
Mechanism of Action
The mechanism of action of 3-chloro-4-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. The indolinone moiety may also interact with various receptors and proteins, modulating their activity and resulting in the observed biological effects.
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
- Nitro-Substituted Analogues: Compounds like IIIi (N-[(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-4-nitrobenzenesulfonamide) exhibit 96.7% HIV-IN inhibition due to the nitro group’s electron-withdrawing nature, which increases sulfonamide acidity and metal chelation capacity . In contrast, the target compound’s 3-chloro group is moderately electron-withdrawing, while the 4-methyl group is electron-donating.
- Hydroxyl vs. Methyl Substitutions: Styrylquinoline derivatives with free hydroxyl groups (e.g., IIIn-IIIq) show superior HIV-IN inhibition (82–96%) compared to methylated analogues (72.9–82%) . The absence of a hydroxyl group in the target compound may limit its antiviral efficacy but enhance lipophilicity, favoring membrane permeability in anticancer contexts .
Heterocyclic Core Modifications
- Indolinone vs. Thiadiazole/Quinazolinone Moieties: The indolinone core in the target compound differs from thiadiazole-based benzenesulfonamides (e.g., (E)-4-chloro-5-(5-(2-arylethenyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamides). Thiadiazole derivatives demonstrate potent anticancer activity (IC₅₀: 1.2–8.7 µM against MCF-7, HCT116, and HeLa cells) due to enhanced lipophilicity from sulfur substitution . The indolinone scaffold may offer alternative binding modes, such as hydrogen bonding via the oxo group, which could modulate selectivity for kinases or proteases .
Physicochemical and Spectroscopic Properties
- Spectroscopy: The ¹H NMR of related compound 63 (δ 10.93 ppm for NH, 4.52 ppm for CH₂, 3.09 ppm for CH₃) suggests distinct splitting patterns due to the indolinone and chloro-methyl substitutions . HRMS data (e.g., m/z 548.0743 for C₂₅H₁₈F₄N₃O₃S₂) provide benchmarks for structural validation .
Biological Activity
3-chloro-4-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, molecular mechanisms, and structure-activity relationships (SAR).
Overview of the Compound
The compound belongs to the class of indole derivatives , which are known for their diverse biological activities. Its structure includes a chloro-substituted benzene ring and an indolinone moiety, contributing to its unique pharmacological profile. The IUPAC name for this compound is 3-chloro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide, and its molecular formula is .
Anticancer Properties
Research indicates that this compound exhibits notable cytotoxicity against various human cancer cell lines. For instance, studies have shown that it has significant activity against:
- HeLa cells (cervical cancer)
- SMMC-7721 cells (human hepatoma)
- K562 cells (leukemia)
The compound demonstrated an IC50 value of approximately against HeLa cells, against SMMC-7721, and against K562 cells . These values suggest that the compound is more potent than some established chemotherapeutics like doxorubicin.
The molecular mechanism through which this compound exerts its anticancer effects involves several pathways:
- Receptor Binding : The indole nucleus allows for high-affinity binding to multiple receptors involved in cancer progression.
- Enzyme Inhibition : It may inhibit specific enzymes that are crucial for tumor growth and survival.
- Gene Expression Modulation : Changes in gene expression patterns have been observed, indicating a potential impact on cellular signaling pathways related to apoptosis and proliferation.
Structure-Activity Relationship (SAR)
The SAR studies of similar compounds highlight the importance of specific functional groups in enhancing biological activity. For instance:
| Compound | Functional Groups | IC50 (µM) | Activity |
|---|---|---|---|
| 3-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide | Chloro group, Indolinone core | 0.126 (HeLa) | High |
| N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide | Lacks chloro group | N/A | Lower |
| 3-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide | No methyl group | N/A | Moderate |
The presence of the chloro group and the specific substitution pattern significantly influences the compound's reactivity and biological activity .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Activity : A recent study evaluated the efficacy of this compound against various cancer cell lines and found promising results, particularly in inhibiting cell proliferation and inducing apoptosis .
- Mechanistic Insights : Another research article detailed how this compound interacts with cellular targets and modulates signaling pathways that lead to cell death in cancer cells .
- Comparative Analysis : Comparative studies with other sulfonamide derivatives highlighted the unique potency of this compound, reinforcing its potential as a lead compound for further development .
Q & A
Q. Advanced Research Focus
- Molecular Docking : Tools like AutoDock Vina model binding affinities to receptors (e.g., carbonic anhydrase II) by simulating sulfonamide-group interactions with zinc ions .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular Dynamics (MD) Simulations : Track stability of ligand-receptor complexes over time under physiological conditions .
How should researchers design experiments to assess the compound’s stability under different conditions?
Q. Advanced Research Focus
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV-Vis), and hydrolytic (acid/base) stress, followed by HPLC-MS to identify degradation products .
- pH-Dependent Stability : Use buffer systems (pH 1–13) to simulate gastrointestinal or intracellular environments.
- Crystallinity Monitoring : Powder XRD to detect polymorphic transitions under humidity .
What strategies are recommended for functionalizing the indolin-2-one moiety to enhance bioactivity?
Q. Advanced Research Focus
- Alkylation/Reduction : Introduce methyl groups at the 1-position of indolin-2-one to modulate steric effects .
- Oxidation : Convert the 2-oxo group to a ketone or carboxylate for improved solubility .
- Cross-Coupling Reactions : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at the 5-position .
How can researchers address low yields in the final sulfonylation step?
Q. Basic Research Focus
- Reagent Purity : Ensure benzenesulfonyl chloride is freshly distilled to avoid hydrolysis.
- Stoichiometry : Use a 1.2–1.5 molar excess of sulfonyl chloride relative to the amine.
- Workup Optimization : Quench reactions with ice-water to precipitate crude product, reducing losses during extraction .
What in vitro models are suitable for preliminary evaluation of this compound’s therapeutic potential?
Q. Advanced Research Focus
- Cancer Cell Lines : MCF-7 (breast) or A549 (lung) cells for cytotoxicity assays via MTT or SRB protocols .
- Enzyme Inhibition Assays : Test carbonic anhydrase inhibition using stopped-flow spectrophotometry .
- Permeability Studies : Caco-2 monolayers to predict oral bioavailability .
What spectroscopic red flags indicate impurities in the synthesized compound?
Q. Basic Research Focus
- FT-IR Peaks : Broad O–H stretches (3200–3600 cm⁻¹) suggest unreacted starting materials.
- ¹³C NMR Shifts : Peaks near 170 ppm may indicate residual DMF.
- LC-MS Adducts : Sodium/potassium adducts ([M+Na]⁺) require ion-pairing agents for suppression .
How can hydrogen-bonding interactions in the crystal lattice influence material properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
